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Compound of Interest

Compound Name: ENS-163 phosphate

Cat. No.: B1662751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile

of ENS-163 phosphate, a selective M1 muscarinic acetylcholine receptor (mAChR) agonist

with M2 receptor antagonistic properties. The data and methodologies presented herein are

crucial for understanding its mechanism of action and potential therapeutic applications,

particularly in the context of cognitive disorders.

Core Pharmacological Profile
ENS-163 phosphate, also known as SDZ ENS 163, demonstrates a distinct in vitro profile

characterized by its potent agonism at the M1 receptor subtype, coupled with antagonistic

activity at the M2 receptor. This dual activity suggests a potential for enhancing cholinergic

neurotransmission through both direct postsynaptic receptor activation and inhibition of

presynaptic autoreceptors that negatively regulate acetylcholine release.

Quantitative Pharmacological Data
The in vitro activity of ENS-163 phosphate has been quantified across various functional and

binding assays. The following tables summarize the key pharmacological parameters.

Table 1: Functional Activity of ENS-163 Phosphate at Muscarinic Receptor Subtypes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1662751?utm_src=pdf-interest
https://www.benchchem.com/product/b1662751?utm_src=pdf-body
https://www.benchchem.com/product/b1662751?utm_src=pdf-body
https://www.benchchem.com/product/b1662751?utm_src=pdf-body
https://www.benchchem.com/product/b1662751?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor
Subtype

Tissue/M
odel

Assay
Type

Paramete
r

Value

Efficacy
(vs.
Carbacho
l)

Referenc
e

M1

Rat

Superior

Cervical

Ganglion

Depolarizat

ion
pD2 6.5 ± 0.3 128 ± 4.2% [1]

M2
Rat Left

Atria

Decrease

in

Contractile

Force

-

Weak

Partial

Agonist

14 ± 2.9% [1]

M2
Rat Left

Atria

Antagonis

m of

Carbachol

pA2 5.8 ± 0.2 - [1]

M3
Guinea-pig

Ileum
Contraction pD2 5.3 ± 0.1

72 ± 4.2%

(Partial

Agonist)

[1]

Table 2: Radioligand Binding Affinity of ENS-163 Phosphate

Receptor
Subtype

Cell Line Radioligand Parameter Value (µM) Reference

m1 CHO cells

[³H]-N-

methylscopol

amine

Ki 1.5 [2]

m3 CHO cells

[³H]-N-

methylscopol

amine

Ki 2.4 [2]

Table 3: Effect of ENS-163 Phosphate on Acetylcholine Turnover
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Assay Model Parameter Value Reference

Reversal of

Oxotremorine-

induced

Inhibition of ACh

Release

Rat Hippocampal

Slices
pA2 5.5 ± 0.1 [1]

Signaling Pathways and Mechanism of Action
ENS-163 phosphate exerts its effects by modulating distinct G-protein coupled receptor

(GPCR) signaling cascades.

As an M1 receptor agonist, ENS-163 phosphate stimulates the Gq/11 signaling pathway. This

leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol

4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers

the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to

various cellular responses. This pathway is crucial for its potential cognitive-enhancing effects.

Conversely, its antagonistic activity at M2 receptors blocks the Gi/o-coupled pathway. M2

receptors typically inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

By blocking this, ENS-163 phosphate can prevent the M2-mediated inhibition of acetylcholine

release from presynaptic terminals.
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Caption: Signaling pathways of ENS-163 phosphate at M1 and M2 receptors.

Experimental Protocols
The following sections detail the representative methodologies for the key in vitro experiments

used to characterize ENS-163 phosphate.

Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity of ENS-163
phosphate for muscarinic receptors expressed in a cell line, such as Chinese Hamster Ovary

(CHO) cells.

Objective: To determine the inhibitory constant (Ki) of ENS-163 phosphate for M1 and M3

muscarinic receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b1662751?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662751?utm_src=pdf-body
https://www.benchchem.com/product/b1662751?utm_src=pdf-body
https://www.benchchem.com/product/b1662751?utm_src=pdf-body
https://www.benchchem.com/product/b1662751?utm_src=pdf-body
https://www.benchchem.com/product/b1662751?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

CHO cell membranes stably expressing human M1 or M3 mAChRs.

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Non-specific binding control: Atropine (1 µM final concentration).

ENS-163 phosphate serial dilutions.

96-well plates.

Glass fiber filters.

Scintillation counter.

Procedure:

Membrane Preparation: Homogenize CHO cells expressing the target receptor subtype and

prepare a membrane fraction by differential centrifugation. Resuspend the final membrane

pellet in assay buffer and determine the protein concentration.

Assay Setup: In a 96-well plate, set up the following in triplicate:

Total Binding: Assay buffer, [³H]-NMS (at a concentration near its Kd), and membrane

preparation.

Non-specific Binding: Atropine, [³H]-NMS, and membrane preparation.

Competition Binding: Serial dilutions of ENS-163 phosphate, [³H]-NMS, and membrane

preparation.

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to

reach equilibrium.
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Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass

fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove

unbound radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and count the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the logarithm of the ENS-163
phosphate concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and

calculate the Ki value using the Cheng-Prusoff equation.
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Caption: General workflow for a radioligand binding assay.
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Functional Assays in Isolated Tissues
These assays measure the physiological response of a tissue to a drug, providing information

on its potency (e.g., pD2 or EC₅₀) and efficacy.

Objective: To determine the M1 agonist activity of ENS-163 phosphate by measuring

depolarization in isolated rat SCG.

Materials:

Superior cervical ganglia from rats.

Krebs solution.

Recording chamber with electrodes.

Amplifier and data acquisition system.

ENS-163 phosphate and control agonists (e.g., carbachol).

Procedure:

Tissue Preparation: Dissect the superior cervical ganglia from rats and place them in

oxygenated Krebs solution.

Recording Setup: Mount the ganglion in a recording chamber and perfuse with Krebs

solution. Place stimulating and recording electrodes to measure the ganglionic membrane

potential.

Drug Application: After a stable baseline recording is achieved, apply increasing

concentrations of ENS-163 phosphate to the perfusion solution.

Data Acquisition: Record the change in membrane potential (depolarization) at each

concentration.

Data Analysis: Plot the magnitude of depolarization against the logarithm of the drug

concentration to obtain a concentration-response curve. Calculate the pD2 value and the

maximum efficacy relative to a full agonist like carbachol.
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Objective: To characterize the M2 receptor activity of ENS-163 phosphate by measuring its

effect on the contractile force of isolated rat atria.

Materials:

Left atria from rats.

Organ bath with physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and

aerated.

Force transducer and data acquisition system.

ENS-163 phosphate, carbachol, and other relevant drugs.

Procedure:

Tissue Preparation: Isolate the left atria and mount them in an organ bath under a resting

tension.

Partial Agonist Assay: After equilibration, add cumulative concentrations of ENS-163
phosphate and record the change in contractile force. Compare the maximal response to

that of carbachol to determine its efficacy.

Antagonist Assay (Schild Analysis):

Generate a cumulative concentration-response curve for carbachol.

Wash the tissue and incubate with a fixed concentration of ENS-163 phosphate for a

predetermined time.

Generate a second concentration-response curve for carbachol in the presence of ENS-
163 phosphate.

Repeat this process with increasing concentrations of ENS-163 phosphate.

Data Analysis: For the antagonist assay, calculate the dose ratio (the ratio of the EC₅₀ of

carbachol in the presence and absence of the antagonist). A Schild plot of log(dose ratio - 1)

versus log(antagonist concentration) is used to determine the pA2 value.
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Objective: To assess the M3 partial agonist activity of ENS-163 phosphate by measuring

contraction in the guinea-pig ileum.

Materials:

Segments of guinea-pig ileum.

Organ bath with Tyrode's solution.

Isotonic transducer and data acquisition system.

ENS-163 phosphate and carbachol.

Procedure:

Tissue Preparation: Isolate segments of the guinea-pig ileum and mount them in an organ

bath under a resting tension.

Concentration-Response Curve: After an equilibration period, add cumulative concentrations

of ENS-163 phosphate and record the isotonic contractions.

Data Analysis: Plot the contractile response (as a percentage of the maximal response to a

standard agonist like carbachol) against the logarithm of the drug concentration. Calculate

the pD2 and the intrinsic activity (efficacy) from the concentration-response curve.

Phosphoinositide (PI) Turnover Assay
This biochemical assay measures the functional consequence of M1 receptor activation.

Objective: To confirm that ENS-163 phosphate stimulates the M1 receptor-mediated Gq/11

pathway by measuring the accumulation of inositol phosphates.

Materials:

Cells expressing the M1 receptor (e.g., A9L cells).

[³H]-myo-inositol.

Cell culture medium.
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LiCl solution.

Quenching solution (e.g., trichloroacetic acid).

Anion exchange chromatography columns.

Scintillation counter.

Procedure:

Cell Labeling: Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to

allow for its incorporation into membrane phosphoinositides.

Drug Treatment: Pre-incubate the labeled cells with LiCl (which inhibits inositol

monophosphatase, leading to the accumulation of inositol phosphates). Then, stimulate the

cells with various concentrations of ENS-163 phosphate for a defined period.

Extraction of Inositol Phosphates: Terminate the stimulation by adding a quenching solution.

Extract the soluble inositol phosphates from the cells.

Separation and Quantification: Separate the total inositol phosphates from free [³H]-inositol

using anion exchange chromatography. Quantify the amount of radioactivity in the inositol

phosphate fraction using a scintillation counter.

Data Analysis: Plot the amount of [³H]-inositol phosphate accumulation against the logarithm

of the ENS-163 phosphate concentration to generate a concentration-response curve and

determine the EC₅₀.
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Caption: Workflow for a phosphoinositide turnover assay.
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Conclusion
The in vitro characterization of ENS-163 phosphate reveals a unique pharmacological profile

of a selective M1 agonist and M2 antagonist. The data from radioligand binding, isolated tissue

functional assays, and biochemical signaling assays collectively support its mechanism of

action. This in-depth understanding of its in vitro properties is fundamental for its continued

development as a potential therapeutic agent for cognitive disorders. The detailed experimental

protocols provided in this guide serve as a valuable resource for researchers in the field of

pharmacology and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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